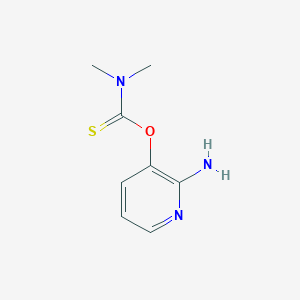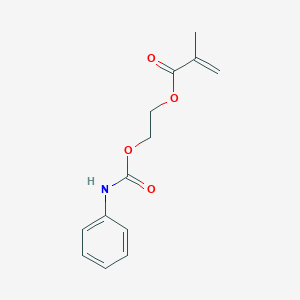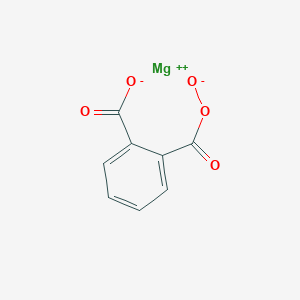
2-Bromooxanthrene
Descripción general
Descripción
2-Bromodibenzo-p-dioxin: is a brominated derivative of dibenzo-p-dioxin, a compound known for its unique structure consisting of two benzene rings connected by two oxygen atoms. This compound is part of a larger family of dioxins, which are known for their environmental persistence and potential toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of a brominating agent such as bromine or ferric bromide. The reaction conditions often include a solvent like chloroform or carbon tetrachloride, and the process is carried out under controlled temperatures to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of 2-Bromodibenzo-p-dioxin follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precision and consistency. The bromination reaction is carefully monitored to control the reaction conditions and yield the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of the bromine atom, yielding dibenzo-p-dioxin.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated dibenzo-p-dioxins.
Reduction: Dibenzo-p-dioxin.
Substitution: Various substituted dibenzo-p-dioxins depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Bromodibenzo-p-dioxin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies on its biological effects help understand the behavior of brominated dioxins in living organisms.
Medicine: Research on its toxicological properties aids in the development of safety guidelines for exposure.
Industry: It is used in the production of certain flame retardants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter the expression of various genes involved in detoxification processes. This interaction can lead to toxic effects, including disruption of endocrine functions and promotion of carcinogenesis .
Comparación Con Compuestos Similares
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have chlorine atoms instead of bromine and are known for their high toxicity.
Polychlorinated dibenzofurans (PCDFs): Similar in structure but with a single oxygen bridge.
Polychlorinated biphenyls (PCBs): These compounds have a similar planar structure and exhibit dioxin-like toxicity
Uniqueness: 2-Bromodibenzo-p-dioxin is unique due to its bromine substitution, which affects its chemical reactivity and biological interactions. The presence of bromine can influence the compound’s persistence in the environment and its potential toxicological effects .
Propiedades
IUPAC Name |
2-bromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUCEGNAROQSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872100 | |
| Record name | 2-Bromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105906-36-3 | |
| Record name | 2-Bromooxanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105906363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


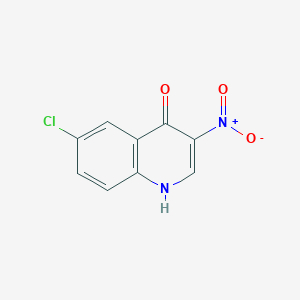
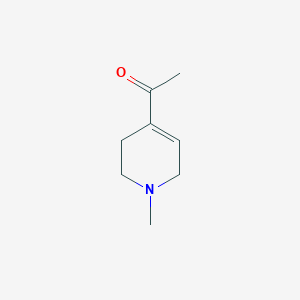
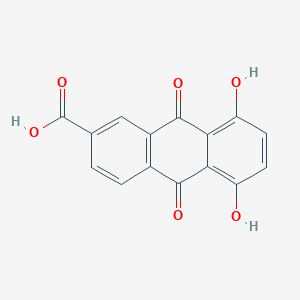
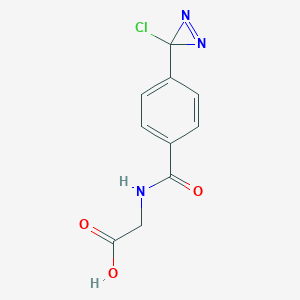
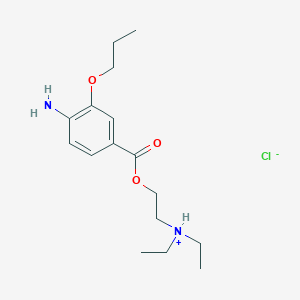
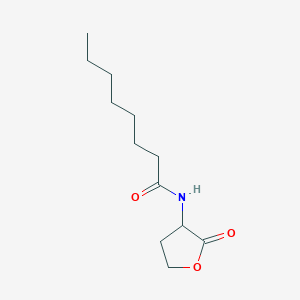
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
